Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N4O4 and a molecular weight of 308.33 g/mol . This compound is known for its use in various chemical synthesis processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate in the presence of triethylamine and dimethylsulfoxide . The reaction conditions include:
Reactants: 5-bromo-2-nitropyridine, tert-butyl piperazine-1-carboxylate, triethylamine
Solvent: Dimethylsulfoxide
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group on the pyridine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol
Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired product
Major Products Formed
Reduction: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions involving piperazine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group on the pyridine ring can participate in redox reactions, while the piperazine moiety can interact with various biological receptors and enzymes. These interactions can modulate biological activities and pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of both the nitro group on the pyridine ring and the tert-butyl ester on the piperazine moiety
Properties
IUPAC Name |
tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWKOEMQNOBJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459953 | |
Record name | Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-16-7 | |
Record name | 1,1-Dimethylethyl 4-(6-nitro-3-pyridinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571189-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571189167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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